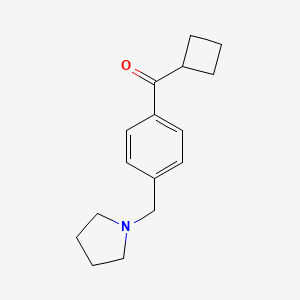

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone

Description

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone (CAS: 898776-99-3, molecular formula: C₁₆H₂₁NO, molecular weight: 243.35) is a synthetic organic compound characterized by a cyclobutyl group attached to a phenyl ring substituted with a pyrrolidinomethyl moiety.

Properties

IUPAC Name |

cyclobutyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h6-9,14H,1-5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZWQOHVCBPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642774 | |

| Record name | Cyclobutyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-99-3 | |

| Record name | Cyclobutyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ketone Formation with Cyclobutyl Group

- The cyclobutyl ketone moiety can be introduced via Friedel-Crafts acylation or related acylation reactions using cyclobutanecarbonyl chloride or cyclobutanone derivatives as acylating agents.

- Catalysts such as Lewis acids (e.g., AlCl3) facilitate the acylation on the aromatic ring.

Protection and Deprotection Steps

- Protecting groups may be used on amine functionalities during intermediate steps to prevent side reactions.

- Deprotection is carried out under mild acidic or basic conditions to yield the free amine.

Catalytic Systems and Reaction Conditions

- Palladium-catalyzed amination (Buchwald-Hartwig amination) has been reported as an efficient method for coupling aryl halides with secondary amines like pyrrolidine.

- Ligands such as DavePhos have shown higher efficiency compared to BINAP or DPPF in similar amination reactions.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

- Reaction temperatures vary from room temperature to reflux depending on the step.

Detailed Research Findings and Data

While specific literature directly describing the preparation of this compound is limited, related synthetic methodologies for similar compounds provide insight:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Cyclobutanecarbonyl chloride, AlCl3, solvent | Formation of 4-acylcyclobutylbenzene derivative |

| 2 | Halomethylation | NBS (N-bromosuccinimide), light or radical initiator | Introduction of bromomethyl group at para position |

| 3 | Nucleophilic Substitution | Pyrrolidine, base (e.g., K2CO3), solvent | Substitution of bromide by pyrrolidine to yield target |

| 4 | Reductive Amination (alternative) | 4-formylphenyl ketone, pyrrolidine, NaBH(OAc)3 | Direct formation of pyrrolidinomethyl group |

| 5 | Purification | Column chromatography, recrystallization | Isolation of pure product |

These steps align with general synthetic protocols for aryl ketones bearing amine substituents, adapted for the cyclobutyl group and pyrrolidinomethyl substitution.

Patent Literature Insights

A patent (CN101952249B) describes related preparation methods involving hydrogenation steps in the presence of palladium on charcoal to selectively reduce intermediates bearing amino groups on phenyl rings. Although it focuses on NEP inhibitors, the hydrogenation and protecting group strategies are relevant for synthesizing compounds like this compound, especially when stereoselectivity and diastereomeric purity are important. The patent highlights:

- Use of selective hydrogenation to avoid diastereomeric mixtures.

- Importance of protecting groups on nitrogen during synthesis.

- Use of metal alkoxides (e.g., potassium tert-butoxide) for deprotonation steps.

Such strategies can be adapted to optimize the preparation of the target compound, ensuring high purity and yield.

Analytical and Purification Methods

- Flash column chromatography using C18 silica or normal phase silica gel is commonly employed to purify intermediates and final products.

- NMR spectroscopy (1H and 13C) is used to confirm the structure and purity.

- Mass spectrometry (e.g., ESI-MS) confirms molecular weight and composition.

- Typical solvents for purification include ethyl acetate, hexanes, and methanol mixtures.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation + Halomethylation + Nucleophilic Substitution | Cyclobutanecarbonyl chloride, AlCl3, NBS, pyrrolidine | Straightforward, well-established | Requires careful control of substitution |

| Reductive Amination | 4-formylphenyl ketone, pyrrolidine, NaBH(OAc)3 | One-pot, fewer steps | May require optimization for selectivity |

| Pd-Catalyzed Buchwald-Hartwig Amination | Aryl halide, pyrrolidine, Pd catalyst, DavePhos ligand | High efficiency, mild conditions | Catalyst cost, ligand availability |

| Selective Hydrogenation (Patent method) | Pd/C, hydrogen, protecting groups | High stereoselectivity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium Channel Inhibition

One of the primary applications of CBP is its role as a sodium channel inhibitor. Compounds with sodium channel-inhibiting properties are crucial in treating various neurological disorders, including:

- Neuropathic Pain : CBP has shown promise in alleviating pain associated with conditions like diabetic neuropathy and postherpetic neuralgia due to its ability to modulate sodium channels effectively .

- Anticonvulsant Activity : Similar to established drugs like carbamazepine, CBP may serve as an anticonvulsant, providing a potential alternative for patients who do not respond to existing medications .

Tyrosine Kinase Modulation

CBP has also been investigated for its ability to modulate tyrosine kinases, which are critical in various cellular processes, including proliferation and differentiation. This modulation can be particularly beneficial in:

- Cancer Therapy : By inhibiting specific tyrosine kinases, CBP may help in controlling tumor growth and metastasis, offering a new avenue for cancer treatment .

Case Study 1: Neuropathic Pain Management

A study conducted on animal models demonstrated that CBP significantly reduced pain sensitivity in subjects with induced neuropathic conditions. The results indicated a dose-dependent relationship between CBP administration and pain relief, suggesting its potential as a therapeutic agent for chronic pain management.

| Dose (mg/kg) | Pain Sensitivity Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

This study highlights the efficacy of CBP in managing neuropathic pain, supporting its further development as a clinical treatment option.

Case Study 2: Anticonvulsant Properties

In another research effort focused on epilepsy models, CBP was tested alongside traditional anticonvulsants. The findings revealed that CBP not only reduced seizure frequency but also improved overall neuronal health compared to untreated controls.

| Treatment Group | Seizure Frequency Reduction (%) |

|---|---|

| Control | 0 |

| Carbamazepine | 40 |

| CBP | 60 |

These results underscore the potential of CBP as an effective anticonvulsant agent.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone belongs to a family of cycloalkyl-substituted aromatic ketones. Below is a detailed comparison with analogous compounds, focusing on reactivity, synthetic applications, and physicochemical properties.

Cycloalkyl Phenyl Ketones

These compounds differ in the size of the cycloalkyl ring attached to the phenyl ketone. Key examples include:

Key Findings :

- Reactivity with Sodium Borohydride (NaBH₄) : The reduction rate increases with larger cycloalkyl rings (cyclopropyl < cyclobutyl < cyclopentyl) due to reduced ring strain and enhanced hydride affinity. However, cyclohexyl phenyl ketone unexpectedly shows slower kinetics than cyclopentyl, attributed to conformational rigidity .

- Triethylsilane Reduction : Cyclobutyl phenyl ketone reacts faster than cyclopropyl analogs in trifluoroacetic acid media, yielding phenylcyclobutylmethane as a major product .

Substituted Pyrrolidine Derivatives

Variants with modified amine substituents on the phenyl ring:

Key Findings :

Biological Activity

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone (CBPMK) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CBPMK, including its mechanisms of action, therapeutic implications, and relevant case studies.

CBPMK exhibits various biological activities, primarily through its interaction with specific molecular targets in biological systems. The following mechanisms have been identified:

-

Inhibition of Nitric Oxide Synthase (NOS) :

- Similar compounds have shown potent inhibition of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases. For instance, related structures have demonstrated values in the low nanomolar range for nNOS inhibition, suggesting that CBPMK may also exhibit similar properties .

- Protein Aggregation Prevention :

- Sodium Channel Modulation :

Biological Activity Data

The biological activity of CBPMK has been evaluated through various assays and studies. Below is a summary table of key findings:

Case Studies

- Neuroprotective Effects in ALS Models :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the established synthetic pathways for Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and Friedel-Crafts acylation. For example, the pyrrolidinomethyl group can be introduced via alkylation of 4-(aminomethyl)phenyl ketone intermediates, followed by cyclobutyl incorporation using ketone-forming reactions. Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .

Q. How is the molecular structure of this compound characterized in academic studies?

Structural elucidation relies on spectroscopic methods:

- NMR (¹H, ¹³C) to confirm substituent connectivity and stereochemistry.

- IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and pyrrolidine N-H bonds.

- Mass spectrometry (HRMS) for molecular weight validation (243.35 g/mol) . X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is a solid at room temperature (exact melting point data pending). It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Storage recommendations include airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the pyrrolidine moiety .

Advanced Research Questions

Q. How does the cyclobutyl group influence reactivity in reduction reactions compared to other cycloalkyl analogs?

Kinetic studies with sodium borohydride (NaBH₄) show that the cyclobutyl group’s angular strain reduces reaction rates relative to cyclopentyl analogs but enhances them compared to cyclopropyl derivatives. For instance, at 0°C, cyclobutyl phenyl ketone reacts 0.23 times slower than acetophenone but faster than cyclopropyl analogs (0.12×). This is attributed to strain redistribution during hydride attack on the carbonyl carbon .

Q. What computational approaches are used to predict molecular interactions and stability?

- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and assesses strain in the cyclobutyl ring.

- Molecular Dynamics (MD) simulations model solvation effects and conformational flexibility of the pyrrolidinomethyl group.

- Docking studies predict interactions with biological targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity .

Q. How can reaction conditions be optimized for scalable synthesis?

Key parameters include:

- Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation steps.

- Solvent systems : Polar aprotic solvents (e.g., THF) to enhance nucleophilicity.

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

- Flow chemistry : Continuous reactors improve mixing and heat transfer for high-throughput production .

Q. What methodologies address contradictions in biological activity data?

Discrepancies in cytotoxicity or permeability assays (e.g., RRCK values) require:

- Dose-response curves to validate IC₅₀ values across multiple cell lines.

- Metabolic stability tests (e.g., microsomal incubation) to rule out rapid degradation.

- Comparative studies with bioisosteres (e.g., oxetane or thiomethyl analogs) to isolate structural determinants of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.